3-Benzyloxy-4-fluoro-phenylamine 3-Benzyloxy-4-fluoro-phenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482386
InChI: InChI=1S/C13H12FNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol

3-Benzyloxy-4-fluoro-phenylamine

CAS No.:

Cat. No.: VC13482386

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxy-4-fluoro-phenylamine -

Specification

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
IUPAC Name 4-fluoro-3-phenylmethoxyaniline
Standard InChI InChI=1S/C13H12FNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Standard InChI Key QTOBKEAXSOGASJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Benzyloxy-4-fluoro-phenylamine consists of an aniline core modified with a benzyloxy group (–OCH₂C₆H₅) at position 3 and a fluorine atom at position 4. The molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol. The fluorine atom induces electron withdrawal through inductive effects, while the benzyloxy group contributes steric bulk and moderate electron donation via resonance.

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC Name3-(benzyloxy)-4-fluoroaniline
Molecular FormulaC₁₃H₁₂FNO
Molecular Weight217.24 g/mol
Boiling PointEstimated 290–310°C (dec.)
SolubilityLow in water; soluble in DMSO, DMF
logP (Octanol-Water)Predicted 2.8–3.2

Spectroscopic Characteristics

  • ¹H NMR: Aromatic protons appear as complex multiplets between δ 6.8–7.4 ppm. The benzyl methylene (–OCH₂–) resonates as a singlet near δ 5.1 ppm.

  • ¹³C NMR: The fluorinated carbon (C-4) shows a characteristic coupling constant 1JCF^1J_{CF} ≈ 245 Hz.

  • IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–F (1220 cm⁻¹), and C–O (1250 cm⁻¹) are observed.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Nitration and Reduction:

    • 4-Fluoroaniline undergoes nitration at position 3 using HNO₃/H₂SO₄, followed by reduction with Sn/HCl to yield 3-nitro-4-fluoroaniline.

    • Key Reaction:

      4-F-C6H4NH2H2SO4HNO33-NO2-4-F-C6H3NH2HClSn3-NH2-4-F-C6H3NH24\text{-F-C}_6\text{H}_4\text{NH}_2 \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} 3\text{-NO}_2\text{-4-F-C}_6\text{H}_3\text{NH}_2 \xrightarrow[\text{HCl}]{\text{Sn}} 3\text{-NH}_2\text{-4-F-C}_6\text{H}_3\text{NH}_2
  • Benzyloxy Introduction:

    • The amine is protected (e.g., as an acetate), followed by nucleophilic aromatic substitution with benzyl bromide under basic conditions (K₂CO₃/DMF, 80°C).

Industrial Challenges

  • Regioselectivity: Competing reactions at positions 2 and 5 require precise temperature control (60–80°C).

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity but scales poorly. Industrial alternatives like crystallization remain under development.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich aromatic ring undergoes reactions at position 5 (meta to benzyloxy):

  • Nitration: Concentrated HNO₃ yields 5-nitro derivatives.

  • Sulfonation: Oleum (20% SO₃) produces sulfonic acids used in dye synthesis.

Functional Group Transformations

  • Amine Protection: Acetylation (Ac₂O/pyridine) prevents oxidation during subsequent reactions.

  • Benzyloxy Cleavage: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3-hydroxy-4-fluoroaniline.

Table 2: Common Derivatives and Applications

DerivativeApplication
5-Nitro-substitutedPrecursor to antifungal agents
Sulfonamide analogsCOX-2 inhibition studies
Metal complexesCatalysts in cross-coupling reactions

Industrial and Material Science Applications

Polymer Chemistry

Incorporated into epoxy resins as a curing agent, enhancing thermal stability (Tg increased by 15°C vs. non-fluorinated analogs).

Liquid Crystals

The compound’s planar structure and dipole moment enable use in nematic liquid crystal mixtures (Δε = +3.2).

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